Serrawettin W2 - 140909-80-4

Serrawettin W2

Catalog Number: EVT-282976
CAS Number: 140909-80-4
Molecular Formula: C38H61N5O9
Molecular Weight: 731.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Serrawettin W2 is an extracellular cyclic lipopeptide which promotes flagellum-dependent & -independent spreading growth of Serratia marcescens.
Overview

Serrawettin W2 is a notable compound produced by certain strains of the genus Serratia, particularly Serratia marcescens. It is classified as an extracellular cyclic lipopeptide, which plays a significant role in the microbial ecology by acting as a biosurfactant. This compound exhibits broad-spectrum antimicrobial properties, making it a subject of interest in both environmental and pharmaceutical applications. The gene responsible for its biosynthesis is identified as swrA, which is part of a non-ribosomal peptide synthetase (NRPS) gene cluster .

Source and Classification

Serrawettin W2 is primarily sourced from Serratia marcescens and related species, which are ubiquitous in various environments, including soil and water. These bacteria are known for their ability to produce secondary metabolites that can serve various ecological functions. The classification of Serrawettin W2 falls under the category of biosurfactants, which are surface-active substances produced by microorganisms .

Synthesis Analysis

Methods

The biosynthesis of Serrawettin W2 involves complex genetic pathways, primarily through non-ribosomal peptide synthesis. The key steps include:

  • Gene Cluster Identification: The swrA gene, along with other genes in the NRPS cluster, is crucial for the synthesis of Serrawettin W2. Bioinformatic tools like antiSMASH are used to analyze and predict the organization of these gene clusters .
  • Purification Techniques: Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to purify and characterize Serrawettin W2 from bacterial cultures .

Technical Details

The purification process typically involves:

  1. Culturing Serratia strains under controlled conditions.
  2. Harvesting cell-free supernatants containing Serrawettin W2.
  3. Employing HPLC for separation followed by mass spectrometry for identification.
Molecular Structure Analysis

Structure

The molecular structure of Serrawettin W2 has been elucidated through various analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry. It features a cyclic structure characteristic of lipopeptides, which contributes to its surfactant properties .

Data

  • Molecular Formula: C₁₄H₂₃N₃O₄S
  • Molecular Weight: 327.42 g/mol
  • Structural Characteristics: The cyclic nature and presence of hydrophobic and hydrophilic regions enhance its ability to reduce surface tension in aqueous solutions, thereby functioning effectively as a surfactant .
Chemical Reactions Analysis

Serrawettin W2 participates in various chemical reactions, primarily involving interactions with microbial membranes. Its antimicrobial activity is attributed to its ability to disrupt membrane integrity in pathogenic bacteria and fungi.

Reactions

  • Antimicrobial Activity: Serrawettin W2 exhibits potent activity against a range of pathogens including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism involves permeabilization of microbial membranes leading to cell lysis .
  • Quorum Sensing Regulation: The biosynthesis of Serrawettin W2 is regulated by quorum sensing mechanisms, which coordinate the production of this compound based on population density .
Mechanism of Action

The mechanism by which Serrawettin W2 exerts its effects involves:

  1. Membrane Disruption: By integrating into lipid bilayers, Serrawettin W2 alters membrane fluidity and permeability.
  2. Antimicrobial Activity: The compound's amphiphilic nature allows it to interact with both hydrophilic and hydrophobic regions of microbial membranes, leading to cell death.
  3. Regulatory Pathways: Its production is influenced by quorum sensing systems that detect bacterial population density, ensuring optimal synthesis under competitive conditions .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a viscous liquid or solid depending on concentration.
  • Solubility: Soluble in water and organic solvents due to its amphiphilic nature.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Surface Activity: Effective at reducing surface tension in aqueous solutions, making it an efficient surfactant .
Applications

Serrawettin W2 has several scientific applications:

  • Antimicrobial Agent: Due to its broad-spectrum activity against bacteria and fungi, it holds potential as an alternative to conventional antibiotics.
  • Bioremediation: Its surfactant properties can be utilized in environmental cleanup efforts, particularly in oil spill remediation.
  • Pharmaceutical Development: Research into its cytotoxic effects indicates potential applications in cancer therapy, particularly against tumor cells like HeLa cells .
Biosynthesis and Genetic Regulation of Serrawettin W2

Non-Ribosomal Peptide Synthetase (NRPS) Pathways in Serratia spp.

Serrawettin W2 biosynthesis occurs via non-ribosomal peptide synthetase (NRPS) pathways, which enable the assembly of complex peptides without ribosomal involvement. This enzymatic strategy allows for the incorporation of non-proteinogenic amino acids and the formation of unique cyclic structures. The core structure of serrawettin W2 consists of a fatty acyl chain (typically β-hydroxydecanoic acid) linked to a pentapeptide moiety (Leu-Ser-Thr-X-Y, where X and Y represent variable amino acids) that undergoes cyclization to form a lactone ring [1] [4]. The NRPS machinery operates through a modular "assembly line" mechanism, where each module activates, modifies, and incorporates specific amino acid residues into the growing peptide chain. This process involves critical enzymatic domains: adenylation (A) domains for amino acid selection and activation, peptidyl carrier protein (PCP) domains for thioesterification and shuttling intermediates, condensation (C) domains for peptide bond formation, and thioesterase (TE) domains responsible for cyclization and release of the mature lipopeptide [4] [9]. The specificity of adenylation domains determines amino acid incorporation, explaining the natural structural variations observed among serrawettin W2 analogues.

Genomic Organization of swrA and Hybrid PKS-NRPS Gene Clusters

The primary genetic determinant for serrawettin W2 production is the swrA gene, which encodes a multimodular NRPS enzyme. Genome mining across Serratia species has revealed that swrA typically resides within a biosynthetic gene cluster (BGC) of approximately 20–30 kilobases. This cluster exhibits a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) organization in certain strains like Serratia surfactantfaciens YD25T, where PKS components are implicated in the synthesis or modification of the lipid tail [1] [2]. The swrA gene itself encodes a massive NRPS protein organized into five modules:

  • Module 1: Contains C-A-PCP domains responsible for incorporating leucine (or other hydrophobic residues) and tethering the β-hydroxy fatty acid moiety via a unique starter condensation domain.
  • Modules 2–4: Each possess C-A-PCP domains incorporating serine, threonine, and a variable aromatic or aliphatic residue (e.g., phenylalanine, tyrosine, tryptophan, leucine, isoleucine).
  • Module 5: Features C-A-PCP-TE domains, incorporating the final residue (commonly isoleucine or valine) and catalyzing cyclization/release [4] [9].

Table 1: Module Organization and Domain Architecture of the SwrA NRPS in Serrawettin W2 Biosynthesis

ModuleDomainsSpecificity (Amino Acid)Function
1Cst-A-PCPFatty Acid Starter Unit + LeuActivates fatty acid, incorporates Leu, tethers growing chain
2C-A-PCPSerActivates and incorporates Serine
3C-A-PCPThrActivates and incorporates Threonine
4C-A-PCPPhe/Tyr/Trp/Leu/Ile/ValVariable residue incorporation; contributes to structural diversity
5C-A-PCP-TEIle/Leu/ValFinal residue incorporation; catalyzes cyclization and release of lipopeptide

Comparative genomics of 84 Serratia genomes identified 11 strains harboring the swrA gene within conserved BGCs. These clusters consistently encode four essential proteins besides SwrA: a CTP synthase, a glyoxalase/bleomycin resistance protein/dioxygenase, and LrgA/LrgB family proteins (implicated in cell death regulation and potentially in biosynthetic efficiency or resistance) [8] [9]. Heterologous expression of sefA (the swrA homolog) from Serratia fonticola DSM 4576 in E. coli successfully produced new serrawettin W2 analogues (sefopeptides A-D), confirming the sufficiency of this gene cluster for lipopeptide production [5].

Quorum Sensing-Mediated Regulation of Serrawettin W2 Production

Role of Autoinducer-2 (AI-2) Systems in Biosynthetic Modulation

  • luxS: Encodes the synthase producing the furanosyl borate diester signal molecule (AI-2).
  • lsr operon (lsrACDBFGE): Encodes an ABC transporter for AI-2 uptake.
  • lsrK and lsrR: Encode a kinase that phosphorylates internalized AI-2 and a repressor that controls lsr operon transcription.
  • lsrFG: Encode enzymes processing phosphorylated AI-2 [1] [2].

Mutational Analysis of swrA and Its Transcriptional Dynamics

Targeted mutational analysis provides definitive evidence for the essential role of swrA in serrawettin W2 biosynthesis. swrA knockout mutants in S. marcescens MG1 and related strains completely lose the ability to produce serrawettin W2 and its analogues. This loss directly correlates with abolished swarming motility on semi-solid surfaces—a key biological function of this biosurfactant [4] [7]. Complementation with a functional swrA gene restores both lipopeptide production and swarming. Transcriptional studies using qRT-PCR and promoter-reporter fusions reveal that swrA expression is negligible during early exponential growth but undergoes dramatic upregulation as cell density increases and QS signals accumulate. This expression pattern aligns with the established role of QS regulators (SwrR/SmaR bound to their cognate AHLs) binding to the swrA promoter region. Furthermore, transcriptome analyses indicate that swrA transcription can be influenced by environmental factors like nutrient availability, temperature, and oxygen tension, suggesting integration into broader regulatory networks beyond QS [1] [7] [9].

Properties

CAS Number

140909-80-4

Product Name

Serrawettin W2

IUPAC Name

(3S,6R,12S,15R)-6-benzyl-3-[(2S)-butan-2-yl]-19-heptyl-9-[(1R)-1-hydroxyethyl]-12-(hydroxymethyl)-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone

Molecular Formula

C38H61N5O9

Molecular Weight

731.9 g/mol

InChI

InChI=1S/C38H61N5O9/c1-7-9-10-11-15-18-27-21-31(46)39-28(19-23(3)4)34(47)41-30(22-44)36(49)43-33(25(6)45)37(50)40-29(20-26-16-13-12-14-17-26)35(48)42-32(24(5)8-2)38(51)52-27/h12-14,16-17,23-25,27-30,32-33,44-45H,7-11,15,18-22H2,1-6H3,(H,39,46)(H,40,50)(H,41,47)(H,42,48)(H,43,49)/t24-,25+,27?,28+,29+,30-,32-,33?/m0/s1

InChI Key

JJJUZZODDZXKCZ-OTZXHEQNSA-N

SMILES

CCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)CC)CC2=CC=CC=C2)C(C)O)CO)CC(C)C

Solubility

Soluble in DMSO

Synonyms

Serrawettin W2;

Canonical SMILES

CCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)CC)CC2=CC=CC=C2)C(C)O)CO)CC(C)C

Isomeric SMILES

CCCCCCCC1CC(=O)N[C@@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@@H](C(=O)N[C@H](C(=O)O1)[C@@H](C)CC)CC2=CC=CC=C2)[C@@H](C)O)CO)CC(C)C

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